molecular formula C7H2BrF4N3 B3048702 1-Azido-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene CAS No. 180293-27-0

1-Azido-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene

Cat. No. B3048702
M. Wt: 284.01 g/mol
InChI Key: RWPWUXNJOPUZBD-UHFFFAOYSA-N
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Description

1-Azido-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene is an important chemical compound that has gained significant attention in scientific research. This compound is commonly used in various applications, including organic synthesis, medicinal chemistry, and material science. In

Scientific Research Applications

Polymer Chemistry

1-Azido-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene has been utilized in polymer chemistry due to its high reactivity. The 2,3,4,5,6-pentafluorobenzyl group, closely related to 1-azido-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene, is popular for its susceptibility to para-fluoro substitution with thiols. This property enables the creation of azide-functional polymers that can undergo various modifications with high efficiency. These polymers are stable below 100°C and find applications in sequential postpolymerization modification, showing potential in advanced material synthesis (Noy et al., 2019).

Synthesis of Polyfluorinated Organic Compounds

The compound plays a role in the synthesis of polyfluorinated organic compounds. It is used as a building block in various chemical transformations, contributing to the development of new materials with unique properties like high thermal and chemical resistance. These characteristics are important in areas like advanced coatings and electronic materials (Sapegin & Krasavin, 2018).

Crystal Structure Analysis

1-Azido-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene derivatives have been studied for their crystal structures. These analyses are crucial in understanding the molecular interactions and properties of the compounds, which can lead to applications in material science and molecular engineering (Pokhodylo et al., 2021).

Advanced Material Synthesis

The compound is also used in the synthesis of advanced materials, like fluorinated poly(arylene ether)s, which exhibit unique properties such as solubility in various solvents, high molecular weight, and excellent thermal properties. These materials are of interest for high-performance applications in fields like aerospace and electronics (Tkachenko et al., 2015).

Synthesis of Fluorinated Salts

It contributes to the synthesis of fluorinated salts, which are important in pharmaceuticals and agrochemicals due to their enhanced stability and bioactivity. These compounds, including their azido derivatives, have potential applications in drug discovery and development (Lampl et al., 2019).

properties

IUPAC Name

1-azido-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF4N3/c8-1-2-3(9)5(11)7(14-15-13)6(12)4(2)10/h1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPWUXNJOPUZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445841
Record name 1-azido-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azido-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene

CAS RN

180293-27-0
Record name 1-azido-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
K Strømgaard, DR Saito, H Shindou… - Journal of medicinal …, 2002 - ACS Publications
The terpene trilactones (TTLs), ginkgolides and bilobalide, are structurally unique constituents of Ginkgo biloba extracts, which exhibit various neuromodulatory properties. Although the …
Number of citations: 95 pubs.acs.org
M Hengge, P Hänsch, D Ehjeij… - Journal of Polymer …, 2022 - Wiley Online Library
An increasing number of organic light‐emitting diodes (OLEDs) is nowadays based on the use of polymers as the emissive material. For this material class in particular, solution‐…
Number of citations: 3 onlinelibrary.wiley.com
H Lei, J Atkinson - The Journal of Organic Chemistry, 2000 - ACS Publications
Photoaffinity analogues of α-tocopherol have been prepared by substituting photosensitive functional groups at either the terminus of an alkyl chain of varying length mimicking the …
Number of citations: 65 pubs.acs.org
M Sechi, F Carta, L Sannia, R Dallocchio, A Dessì… - Antiviral research, 2009 - Elsevier
The diketo acid (DKA) class of HIV-1 integrase (IN) inhibitors is thought to function by chelating divalent metal ions on the enzyme catalytic site. However, differences in mutations …
Number of citations: 41 www.sciencedirect.com
M Sechia, F Cartaa, L Sanniaa, R Dallocchiob… - Antiviral …, 2009 - academia.edu
The diketo acid (DKA) class of HIV-1 integrase (IN) inhibitors is thought to function by chelating divalent metal ions on the enzyme catalytic site. However, differences in mutations …
Number of citations: 1 www.academia.edu
S Ishii - EMBO J, 1997 - mhlw-grants.niph.go.jp
The terpene trilactones (TTLs), ginkgolides and bilobalide, are structurally unique constituents of Ginkgo biloba extracts, which exhibit various neuromodulatory properties. Although the …
Number of citations: 0 mhlw-grants.niph.go.jp
HJ Lei - 1999 - dr.library.brocku.ca
Synthesis of photoaffinity analogues of alpha-tocopherol Page 1 Page 2 Page 3 Page 4 Page 5 Synthesis of Photoaffinity Analogues of Alpha-tocopherol by Huangshu (John) Lei, B. Sc. …
Number of citations: 3 dr.library.brocku.ca

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